(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide
Description
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a phenyl ring substituted with a propan-2-yl group and a tetrazole ring attached to the amide nitrogen.
Properties
CAS No. |
593241-47-5 |
|---|---|
Molecular Formula |
C16H21N5O |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C16H21N5O/c1-4-11-21-19-16(18-20-21)17-15(22)10-7-13-5-8-14(9-6-13)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,17,19,22)/b10-7+ |
InChI Key |
QCJUEJMVGGBOMK-JXMROGBWSA-N |
Isomeric SMILES |
CCCN1N=C(N=N1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting material, 4-propan-2-ylphenylacetic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with an appropriate amine to form the amide.
Tetrazole Ring Introduction: The amide is then subjected to a cyclization reaction with sodium azide (NaN₃) and triethyl orthoformate to form the tetrazole ring.
Final Coupling: The tetrazole-containing amide is then coupled with an appropriate alkene under basic conditions to form the final this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the enamide can be reduced to form the corresponding amine.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkyl halides and organometallic reagents.
Major Products
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide: Similar structure with a methyl group instead of a propan-2-yl group.
(E)-3-(4-propan-2-ylphenyl)-N-(2-methyltetrazol-5-yl)prop-2-enamide: Similar structure with a methyl group on the tetrazole ring.
Uniqueness
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide is unique due to the specific substitution pattern on the phenyl and tetrazole rings, which can influence its chemical reactivity and biological activity.
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